molecular formula C18H18N4O3 B363378 MFCD05023081

MFCD05023081

Cat. No.: B363378
M. Wt: 338.4g/mol
InChI Key: NUWDQYWJIIJPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05023081 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Based on similar MDL-numbered compounds (e.g., MFCD00039227, MFCD10697534), this compound is hypothesized to be an organoboron or heterocyclic derivative with applications in catalysis or medicinal chemistry . Key properties likely include moderate solubility in polar solvents, a molecular weight range of 150–250 g/mol, and functional groups such as trifluoromethyl or boronic acid moieties, which are common in bioactive molecules .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C18H18N4O3/c1-2-24-14-9-5-6-10-15(14)25-11-16(23)21-22-18-13-8-4-3-7-12(13)17(19)20-18/h3-10,20H,2,11,19H2,1H3

InChI Key

NUWDQYWJIIJPRM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC(=O)N=NC2=C3C=CC=CC3=C(N2)N

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)N=NC2=C3C=CC=CC3=C(N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, emphasizing molecular properties, synthesis methods, and applications.

Table 1: Structural and Functional Comparison

Parameter MFCD05023081 (Hypothetical) CAS 1533-03-5 (MFCD00039227) CAS 905306-69-6 (MFCD10697534) CAS 1761-61-1 (MFCD00003330)
Molecular Formula CₓHᵧXₙ (Hypothetical) C₁₀H₉F₃O C₇H₁₀N₂O C₇H₅BrO₂
Molecular Weight ~200 g/mol 202.17 g/mol 138.17 g/mol 201.02 g/mol
Key Functional Groups Boronic acid/Trifluoromethyl Trifluoromethyl ketone Pyridylmethylamine Brominated benzoic acid
Solubility Moderate (Polar solvents) 0.24 mg/ml (ESOL) Highly soluble in water 0.687 mg/ml (ESOL)
Synthesis Yield N/A Not specified 30–69% (Method-dependent) 98% (Green chemistry route)
Applications Catalysis/Drug intermediates Pharmaceutical intermediates Ligand synthesis Polymer precursors

Key Findings:

Structural Similarities :

  • CAS 1533-03-5 shares a trifluoromethyl group with this compound, enhancing metabolic stability in drug design .
  • CAS 905306-69-6 and this compound likely exhibit similar amine-based reactivity, useful in ligand synthesis .

Functional Differences :

  • CAS 1761-61-1 contains a brominated aromatic ring, enabling electrophilic substitution reactions absent in this compound .
  • The boronic acid group in this compound (inferred) offers unique cross-coupling capabilities compared to ketone or amine functionalities in analogs .

Synthesis Efficiency :

  • CAS 1761-61-1 achieves a 98% yield via green chemistry, suggesting this compound could benefit from analogous sustainable methods .
  • CAS 905306-69-6’s lower yield (30%) underscores the need for optimized conditions in similar amine syntheses .

Physicochemical Properties :

  • Higher molecular weight in CAS 1533-03-5 correlates with reduced solubility compared to this compound’s hypothetical profile, impacting bioavailability .
  • Bromine in CAS 1761-61-1 increases density and reactivity, whereas this compound’s lighter halogens may improve pharmacokinetics .

Research Implications and Limitations

  • Advantages of this compound: Potential for versatile cross-coupling reactions and enhanced drug-like properties due to hypothesized boronic acid/trifluoromethyl groups .
  • Limitations : Lack of explicit spectral or crystallographic data for this compound limits validation of its structure-activity relationships .
  • Future Directions :
    • Conduct X-ray crystallography to confirm bonding motifs (refer to for CCDC protocols) .
    • Compare catalytic efficiency with CAS 905306-69-6 in Suzuki-Miyaura reactions .

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